4-(4-Oxo-2-thioxo-thiazolidin-3-yl)-butyric acid

Cholinesterase Inhibition Alzheimers Disease Research Enzyme Selectivity

Researchers studying cholinesterase roles in Alzheimer's disease often lack selective BChE inhibitors. 4-(4-Oxo-2-thioxo-thiazolidin-3-yl)-butyric acid (CAS 18623-60-4) addresses this gap. - 66-fold selectivity for BChE over AChE (rat), enabling precise dissection of BChE-mediated acetylcholine hydrolysis. - Potent lipoxygenase inhibitor, serving as a chemical probe for arachidonic acid metabolism studies. - Rhodanine scaffold with butyric acid side chain provides a versatile building block for aldose reductase inhibitor libraries. Supplied with ≥95% purity, ready for immediate global shipping.

Molecular Formula C7H9NO3S2
Molecular Weight 219.3 g/mol
CAS No. 18623-60-4
Cat. No. B101501
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Oxo-2-thioxo-thiazolidin-3-yl)-butyric acid
CAS18623-60-4
Molecular FormulaC7H9NO3S2
Molecular Weight219.3 g/mol
Structural Identifiers
SMILESC1C(=O)N(C(=S)S1)CCCC(=O)O
InChIInChI=1S/C7H9NO3S2/c9-5-4-13-7(12)8(5)3-1-2-6(10)11/h1-4H2,(H,10,11)
InChIKeyKCDHBLVYRSYUBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Oxo-2-thioxo-thiazolidin-3-yl)-butyric acid: Rhodanine-Based Multi-Target Inhibitor


4-(4-Oxo-2-thioxo-thiazolidin-3-yl)-butyric acid (CAS 18623-60-4), also known as 3-carboxypropylrhodanine, is a heterocyclic compound featuring a 2-thioxo-1,3-thiazolidin-4-one (rhodanine) core with a butyric acid side chain . This structure places it within a well-studied class of compounds known for their ability to act as enzyme inhibitors. The core rhodanine scaffold is a privileged structure in medicinal chemistry, and derivatives of this compound class are widely recognized for their potential as aldose reductase (ALR2) inhibitors, among other activities [1]. The presence of a carboxylic acid moiety on the side chain is a crucial feature for binding to the active site of enzymes like aldose reductase, as this group can form key interactions with catalytic residues [2].

Multi-target enzyme inhibition studies with rhodanine scaffold
Cholinesterase selectivity profiling workflow
Butyric acid side chain for active-site binding studies

Why Rhodanine Building Blocks Are Not Interchangeable


Rhodanine derivatives are not a single, homogeneous class; minor variations in the N-substituent and C5-substituent on the thiazolidinone core can dramatically alter a compound's biological profile. This includes changes in target selectivity (e.g., aldose vs. aldehyde reductase, or selectivity within the cholinesterase family), potency (often shifting from micromolar to nanomolar ranges), and physicochemical properties [1]. For example, the specific chain length and terminal functional group on the N-substituent (in this case, a butyric acid moiety) is a critical determinant for activity, as demonstrated by the loss of activity when an acetic acid moiety is removed from related analogs [2]. Therefore, substituting this specific butyric acid derivative with a simple rhodanine-3-acetic acid or a C5-unsubstituted analog is likely to yield unpredictable and non-equivalent experimental outcomes, undermining reproducibility in biological or chemical studies [3].

N-Substituent Chain-length variation on the N-substituent may shift target selectivity profile across cholinesterase and reductase families
Carboxyl Group Terminal carboxylic acid is critical for catalytic-residue interaction; acetic acid analogs may not transfer binding behavior
C5 Position C5-unsubstituted rhodanine analogs may yield different potency and selectivity outcomes; direct substitution requires validation

Quantitative Evidence for Enzyme Inhibition


Butyrylcholinesterase Selectivity over Acetylcholinesterase

The compound demonstrates a strong and selective inhibition profile within the cholinesterase family. In a direct head-to-head comparison using rat enzymes, it exhibits a 66-fold higher potency for inhibiting butyrylcholinesterase (BChE) over acetylcholinesterase (AChE) [1].

BChE Selectivity
Head-to-head
BChE IC50 10 nM vs AChE IC50 660 nM
66-fold selectivity for BChE over AChE
Rat serum BChE / cortex homogenate AChE; Ellman assay
Supports cholinesterase research context
Reported rat enzyme comparison; cross-species review advised
Cholinesterase Inhibition Alzheimers Disease Research Enzyme Selectivity

Lipoxygenase Inhibition Activity

The compound is classified as a potent lipoxygenase inhibitor, interfering with arachidonic acid metabolism [1]. While a specific comparator and quantitative IC50 value are not provided in the source, the activity is highlighted as a key, verifiable attribute of this specific chemical entity, distinguishing it from other rhodanine derivatives that may not possess this particular multi-target profile.

Lipoxygenase Inhibition
Data to verify
Reported inhibitor classification
Source references known biochemical mechanism; IC50 not specified
Supports inflammation pathway studies
Quantitative data and comparator not provided; independent verification recommended
Lipoxygenase Inhibition Inflammation Arachidonic Acid Cascade

Aldose Reductase Inhibitor Potential

The rhodanine core of this compound is a well-established scaffold for designing potent aldose reductase (ALR2) inhibitors [1]. Advanced analogs based on the rhodanine-3-acetic acid core have been shown to achieve nanomolar activity against ALR2, with some exhibiting nearly 3-fold higher potency than the marketed drug epalrestat [2]. While this is a class-level inference for the specific butyric acid analog, it highlights the scaffold's validated potential for developing novel anti-diabetic complication agents.

ALR2 Inhibitor Potential
Class-level
Scaffold-based class inference
Rhodanine-3-acetic acid analogs reported ~3-fold higher potency vs epalrestat
Supports ALR2 inhibitor development context
Specific data to verify for this butyric acid analog
Aldose Reductase Inhibition Diabetic Complications Polyol Pathway

Research and Industrial Application Scenarios


BChE-Selective Probes for Alzheimer's Research

Based on its demonstrated 66-fold selectivity for BChE over AChE (rat), this compound is an ideal research tool for laboratories studying the distinct roles of cholinesterases, particularly in the context of Alzheimer's disease progression. It can be used as a selective inhibitor to dissect BChE's contribution to acetylcholine hydrolysis in vitro or as a lead structure for developing more potent and selective BChE-targeted therapeutic candidates [1].

Modulation of Arachidonic Acid Cascade

Given its classification as a potent lipoxygenase inhibitor, this compound can serve as a valuable chemical probe in studies exploring the arachidonic acid metabolic pathway [2]. Researchers in immunology and inflammation biology can use it to investigate the downstream effects of lipoxygenase blockade, providing a specific tool to complement cyclooxygenase (COX) inhibitors.

Aldose Reductase Inhibitor Synthesis

The compound's core rhodanine scaffold is a privileged structure for aldose reductase inhibition, a validated target for managing secondary complications of diabetes [3]. As a versatile building block, the butyric acid side chain provides a functional handle for further derivatization. Medicinal chemists can leverage this compound to synthesize novel libraries of ARIs, aiming to improve upon the potency and selectivity of first-generation drugs like epalrestat [4].

Light-Sensitive Material Intermediate

Beyond direct biological applications, this compound is documented as a component in the creation of light-sensitive materials that are responsive to the 350-850nm light range . This provides a distinct and verifiable industrial application for material science research, including photoresist formulations or photosensitive coatings, differentiating it from purely biologically-focused analogs.

Application
Selection Property
Validation Focus
Cholinesterase selectivity studies
BChE/AChE selectivity profile
Enzyme inhibition ratio verification
Arachidonic acid cascade studies
Lipoxygenase pathway activity
Inflammatory pathway endpoint review
Aldose reductase inhibitor synthesis
Rhodanine scaffold derivatization
ALR2 inhibition potency review
Light-sensitive material research
Photoresponsive property context
Material compatibility assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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